(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide
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Overview
Description
The compound “(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide” is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and oxo groups. This compound is likely to be of interest in various fields of scientific research due to its intricate structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or benzyl groups.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry.
Coupling Reactions: Using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for amide bond formation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Swern oxidation.
Reduction: The oxo groups can be reduced to hydroxyl groups using reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like NaI (sodium iodide) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation conditions.
Reduction: NaBH4, LiAlH4.
Substitution: NaI in acetone.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of oxo groups would yield alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to its multiple functional groups, this compound may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide analogs.
Other complex organic molecules: with similar functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C44H62N2O11 |
---|---|
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide |
InChI |
InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10-,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1 |
InChI Key |
VKGDSUWMXCVJEA-HYJCFLTESA-N |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3(C[C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O |
Origin of Product |
United States |
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